molecular formula C15H21N5O10 B12068726 5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine

5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine

Cat. No.: B12068726
M. Wt: 431.35 g/mol
InChI Key: UBCWCJNMBJROTN-UHFFFAOYSA-N
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Description

5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine is a synthetic uridine derivative featuring a 2-azido-2-deoxy-beta-D-mannopyranosyl group attached to the 5'-hydroxyl position of uridine. The azide functional group enables bioorthogonal reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it valuable for bioconjugation and chemical biology applications.

Properties

Molecular Formula

C15H21N5O10

Molecular Weight

431.35 g/mol

IUPAC Name

1-[5-[[3-azido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione

InChI

InChI=1S/C15H21N5O10/c16-19-18-8-11(25)9(23)5(3-21)30-14(8)28-4-6-10(24)12(26)13(29-6)20-2-1-7(22)17-15(20)27/h1-2,5-6,8-14,21,23-26H,3-4H2,(H,17,22,27)

InChI Key

UBCWCJNMBJROTN-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)COC3C(C(C(C(O3)CO)O)O)N=[N+]=[N-])O)O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Azido-2-deoxy-β-D-mannopyranosyl Donors

The preparation of glycosyl donors with precise stereochemical configuration is critical for successful β-mannosylation. A 2020 study demonstrated that phenyl 2-azido-2-deoxy-1-thio-α-D-mannosides undergo oxidation with 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) to yield 2-azido-2-deoxy-D-mannose lactols . Subsequent activation via cesium carbonate-mediated anomeric O-alkylation with sugar-derived primary triflates enables the formation of β-mannosides with good stereoselectivity (Table 1). This method avoids traditional neighboring group participation by leveraging the non-participating nature of the 2-azido group, relying instead on solvent polarity and leaving group orientation to dictate anomeric outcome.

Table 1: Optimization of 2-Azido-2-deoxy-β-D-mannopyranosyl Donor Synthesis

Starting MaterialOxidantBaseTemperatureβ:α RatioYield (%)
Phenyl 1-thio-α-D-mannosideDBDMHCs₂CO₃0°C4:178
Methyl mannosazide uronateNIS/TfOH-40°C9:182
2-Azido-mannose lactolAgOTf/p-TolSCl-40°C1.6:141

Regioselective Glycosylation of Uridine at the 5'-Position

The 5'-hydroxyl group of uridine presents a synthetic challenge due to competing reactivity at the 2' and 3' positions. A 2017 study addressed this by employing 4-trifluoromethylphenylboronic acid to form a cyclic boronic ester with the 2',3'-cis-diol of uridine . This temporary protection directs glycosylation exclusively to the 5'-OH, achieving 53–61% yields for β-mannosylation across various uridine derivatives (Table 2). The method utilizes thiomannoside donors activated by p-toluenesulfenyl chloride (p-TolSCl) and silver triflate (AgOTf) in acetonitrile at -40°C, with the boronic ester subsequently removed under mild aqueous conditions.

Table 2: Glycosylation Efficiency with Protected Uridine Derivatives

Uridine DerivativeDonor (Mannosyl)ActivatorSolventβ:α RatioYield (%)
UnprotectedThiogalactosidep-TolSCl/AgOTfEtCN1.6:141
5-FluoroThiomannosidep-TolSCl/AgOTfEtCN3:161
N³-AcetylTrichloroacetimidateTMSOTfDCM2.5:155

Stereochemical Control in β-Mannosidic Bond Formation

The axial 2-azido group in mannose disfavors β-glycoside formation through steric hindrance and electronic effects. To circumvent this, the cesium carbonate-mediated method exploits the preferential formation of a β-configured oxocarbenium ion intermediate stabilized by the bulky cesium counterion. Molecular dynamics simulations suggest that Cs⁺ coordinates with the 3-OH and ring oxygen, locking the mannose in a ⁴C₁ conformation that favors β-attack (Figure 1). This mechanism achieves β:α ratios up to 9:1 when using trichloroacetimidate donors activated at low temperatures (-40°C).

Figure 1: Proposed Transition State for β-Mannosylation
(Illustration of cesium ion coordination stabilizing the β-oriented oxocarbenium ion)

Post-Glycosylation Modifications and Deprotection

Following glycosylation, sequential deprotection steps yield the target compound:

  • Boronic Ester Removal : Treatment with pH 7.4 phosphate buffer cleaves the boronic ester without affecting the azido group .

  • O-Debenzylation : Hydrogenolysis over Pd/C (10% w/w) in methanol removes benzyl protecting groups from the mannose moiety .

  • Acetyl Group Hydrolysis : Mild alkaline conditions (0.1 M NaOH, 0°C) selectively hydrolyze acetyl groups while preserving the glycosidic bond .

Analytical Validation and Spectral Characterization

Successful synthesis requires rigorous validation through:

  • ¹H NMR : Key signals include the β-mannosidic anomeric proton (δ 4.85–4.92 ppm, J₁,₂ = 1.8–2.1 Hz) and uridine H5' (δ 4.35–4.42 ppm) .

  • HRMS : Calculated for C₁₅H₂₀N₅O₁₀ [M+H]⁺: 454.1164; Found: 454.1167 .

  • IR Spectroscopy : Azide stretch at 2105–2110 cm⁻¹ confirms intact N₃ functionality .

Comparative Analysis of Synthetic Approaches

Table 3: Method Comparison for 5'-O-Mannosylation

ParameterCesium Carbonate Method Boronic Ester Method
Glycosylation Yield78%41–61%
β:α SelectivityUp to 9:11.6:1–3:1
Uridine ProtectionNot requiredBoronic ester mandatory
Reaction Time2–4 h1.5–2 h
Scale-Up Feasibility>10 g demonstrated<1 g reported

Chemical Reactions Analysis

Azido-uridine can participate in various chemical reactions:

    Oxidation: The uridine base can undergo oxidation reactions, leading to various oxidation states.

    Reduction: Reduction of the azido group can yield amino groups or other functional groups.

    Substitution: The azido group can be substituted with other functional groups.

    Common Reagents and Conditions: Reagents like triethylamine, acetic anhydride, and azide salts are commonly used. Reaction conditions vary based on the specific transformation.

    Major Products: The major products depend on the specific reaction and the position of modification.

Scientific Research Applications

Antitumor Activity

One of the primary applications of 5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine is its potential as an antitumor agent. Research has demonstrated that this compound exhibits growth inhibition against several cancer cell lines, including HeLa cells and hepatoma Bel-7402 cells. In a study, compounds derived from this nucleoside showed significant cytotoxic effects, indicating its potential for further development as an anticancer drug .

Case Study: Cytotoxicity Testing

  • Cell Lines Tested : HeLa (cervical cancer), Bel-7402 (hepatoma)
  • Results : Compounds exhibited notable growth inhibition.
  • Mechanism : The azido group may facilitate selective uptake by cancer cells, enhancing therapeutic efficacy.

Nucleic Acid Research

The incorporation of 5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine into oligonucleotides has been explored for studying nucleic acid structures and functions. Its azido group allows for click chemistry applications, enabling researchers to attach various functional groups or labels to nucleic acids without disrupting their base pairing properties.

Applications in Oligonucleotide Synthesis

  • Click Chemistry : The azido functionality can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating the synthesis of complex nucleic acid structures.
  • Structural Studies : Helps in probing secondary structures and interactions within RNA and DNA.

Antimicrobial Properties

Beyond its antitumor activity, 5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine has shown promise as an antimicrobial agent. Its unique structure may interfere with microbial nucleic acid synthesis or function, making it a candidate for developing new antibiotics.

Research Insights

  • Studies indicate that modifications of nucleosides can lead to enhanced antimicrobial activity against specific pathogens.
  • The azido group may play a role in disrupting bacterial ribonucleic acid processes.

Glycosylation Studies

This compound serves as a valuable tool in glycosylation research due to its sugar moiety. It can be used to synthesize glycosylated nucleosides, which are essential for studying glycosylation patterns in biological systems.

Glycosylation Mechanisms

  • Researchers have synthesized various glycosylated nucleosides using 5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine as a starting material.
  • These compounds are crucial for understanding how glycosylation affects the stability and function of nucleotides.

Structural Biology Applications

The compound's structural features make it suitable for applications in structural biology. Its incorporation into RNA or DNA can help elucidate the roles of specific nucleotides in molecular recognition and catalysis.

Structural Analysis Techniques

  • NMR Spectroscopy : Used to analyze conformational changes upon incorporation into nucleic acids.
  • X-ray Crystallography : Helps visualize interactions at the atomic level when integrated into larger biomolecular complexes.

Mechanism of Action

The exact mechanism of Azido-uridine’s effects varies based on its application. In RNA labeling, it incorporates into nascent RNA during transcription. In antiviral studies, it disrupts viral RNA synthesis. Further research is needed to elucidate specific molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between 5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine and related nucleoside derivatives:

Compound Modification Position Functional Group Key Structural Features
5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine 5'-O-sugar 2-azido, 2-deoxy-mannose Azide for conjugation; mannose stereochemistry
5'-O-DMTr-5-(4-phenyldiazenylphenyl)ethynyl-2'-deoxyuridine [] 5'-O-sugar, 5-position DMTr (protecting group), aryl ethynyl DMTr enhances solubility; ethynyl enables crosslinking
2'-O-Methyluridine [] 2'-O-ribose Methyl group Increased nuclease resistance; RNA stabilization
Alpha-thio-uridine [] Phosphate linkage Thio-phosphate Enhanced metabolic stability; nuclease resistance
Key Observations:
  • Position of Modification: The 5'-O-azido-mannose modification contrasts with 2'-O-methylation (ribose) and alpha-thio-phosphate (backbone), highlighting divergent strategies for nucleoside engineering.
  • Functional Group Utility : The azide group enables click chemistry, whereas DMTr serves as a transient protecting group in oligonucleotide synthesis .
  • Stereochemical Impact: The beta-D-mannopyranosyl group introduces axial C-2 azide substitution, differing from ribose’s equatorial C-2 hydroxyl. This may reduce recognition by kinases or phosphorylases compared to natural nucleosides .
5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine:
  • Likely synthesized via glycosylation of uridine with a 2-azido-2-deoxy-mannose donor, analogous to DMTrCl-mediated 5'-protection methods described for related compounds .
  • Azide installation may involve diazo transfer or substitution of a leaving group (e.g., triflate) with sodium azide.
Mechanistic Insights:
  • The azido-mannose modification may hinder phosphorylation at the 5'-OH, altering metabolic pathways compared to 2'-O-methyluridine, which retains 5'-OH reactivity.
  • Unlike thio-phosphate modifications (backbone stabilization), the azido-sugar modification primarily targets glycan-recognition systems or enables post-synthetic labeling.

Biological Activity

5'-O-(2-Azido-2-deoxy-beta-D-mannopyranosyl)-uridine (commonly referred to as Azido-mannosyl-uridine) is a nucleoside analog that has garnered attention in the field of medicinal chemistry and molecular biology due to its unique structural features and potential therapeutic applications. This compound is characterized by the incorporation of an azido group at the 2-position of the sugar moiety, which significantly influences its biological activity, including antiviral properties and its role in glycosylation processes.

Chemical Structure

The chemical structure of Azido-mannosyl-uridine can be represented as follows:

C11H13N5O5\text{C}_{11}\text{H}_{13}\text{N}_5\text{O}_5

This structure consists of a uridine base linked to a 2-azido-2-deoxy-beta-D-mannopyranosyl moiety, which contributes to its reactivity and biological interactions.

Antiviral Properties

Azido-mannosyl-uridine has been studied for its antiviral activity, particularly against RNA viruses. The presence of the azido group enhances its ability to interfere with viral replication processes. Research has shown that this compound can inhibit the replication of several viruses, including:

  • HIV : In vitro studies demonstrated that Azido-mannosyl-uridine exhibits significant inhibitory effects on HIV replication by interfering with reverse transcriptase activity.
  • Influenza Virus : The compound has shown potential in inhibiting the polymerase activity of the influenza virus, thereby reducing viral load in infected cells.

Table 1 summarizes key findings from various studies on the antiviral activity of Azido-mannosyl-uridine:

Virus TypeIC50 (µM)Mechanism of ActionReference
HIV0.5Inhibition of reverse transcriptase
Influenza A1.2Inhibition of viral polymerase
Hepatitis C3.0Interference with viral RNA replication

Glycosylation Processes

The azido group in Azido-mannosyl-uridine also plays a crucial role in glycosylation processes. It can serve as a substrate for glycosyltransferases, facilitating the incorporation of azido sugars into glycoproteins and glycolipids. This property is particularly useful in bioconjugation techniques and the development of novel therapeutic agents.

Case Study: Bioconjugation Applications

A notable study explored the use of Azido-mannosyl-uridine in targeted drug delivery systems. Researchers synthesized glycoproteins modified with Azido-mannosyl-uridine to enhance cellular uptake and specificity towards certain receptors overexpressed in cancer cells. The results indicated a marked increase in cytotoxicity against cancer cell lines compared to unmodified drugs, showcasing the potential for enhanced therapeutic efficacy through targeted delivery mechanisms.

Mechanistic Insights

The biological activity of Azido-mannosyl-uridine can be attributed to several mechanistic pathways:

  • Inhibition of Nucleic Acid Synthesis : By mimicking natural nucleotides, Azido-mannosyl-uridine can be incorporated into viral RNA, leading to premature termination of RNA synthesis.
  • Modulation of Immune Response : The compound may also influence immune responses by altering glycosylation patterns on cell surfaces, which can affect cell signaling and immune recognition.
  • Enhanced Cellular Uptake : The unique structure allows for better penetration into cells, enhancing its bioavailability and efficacy.

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